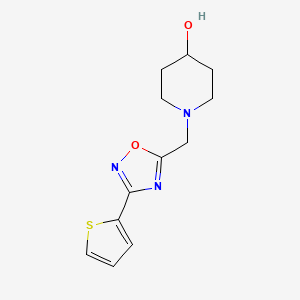

1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Descripción

Propiedades

Fórmula molecular |

C12H15N3O2S |

|---|---|

Peso molecular |

265.33 g/mol |

Nombre IUPAC |

1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C12H15N3O2S/c16-9-3-5-15(6-4-9)8-11-13-12(14-17-11)10-2-1-7-18-10/h1-2,7,9,16H,3-6,8H2 |

Clave InChI |

CLCRJVQYVHLCLM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CS3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Core Structural Features

Key Observations :

- Thiophene vs. Alkyl/Aryl Substituents : The target compound’s thiophene may enhance π-π stacking in hydrophobic binding pockets compared to AR231453’s isopropyl group or Compound 116’s methylthio substituent .

- Piperidin-4-ol vs. Piperazine : The hydroxyl group in the target compound offers hydrogen-bonding capability, unlike the protonated piperazine in ’s analog, which may affect solubility and ion-channel interactions .

Pharmacological Implications

- GPR40/FFAR1 Agonists : AR231453 () is a potent GPR40 agonist, suggesting that the oxadiazole-piperidine scaffold is critical for receptor activation. The target compound’s thiophene might modulate selectivity or potency compared to AR231453’s nitro and isopropyl groups .

- Antimalarial Potential: Compound 116 () includes a benzimidazole linked to oxadiazole-piperidine, demonstrating activity against malaria. The target compound’s thiophene could improve membrane permeability but may reduce affinity for parasitic targets compared to benzimidazole .

- SARS-CoV-2 Protease Inhibition : Compound 37 () targets viral proteases via pyridine-oxadiazole interactions. The target compound’s thiophene might compete with pyridine in binding catalytic sites but lacks direct evidence for antiviral activity .

Physicochemical Properties

Analysis :

- The hydroxyl group’s hydrogen-bonding capacity may confer advantages in target engagement compared to the chloride salt in ’s analog .

Research Findings and Hypotheses

- Metabolic Stability : The oxadiazole-thiophene motif in the target compound likely resists enzymatic degradation better than ester-based analogs (e.g., GW1100 in ), which could extend half-life .

- Receptor Selectivity : Thiophene’s electron-rich aromatic system may favor interactions with cysteine-rich domains (e.g., in ion channels) over pyridine or benzimidazole-containing analogs .

- Synthetic Accessibility : The target compound’s simpler structure compared to AR231453 or Compound 116 may facilitate scalable synthesis, though the hydroxyl group could introduce challenges in purification .

Q & A

Q. What synthetic routes are optimal for preparing 1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol?

A two-step approach is commonly employed:

- Step 1 : Synthesis of the 1,2,4-oxadiazole core via condensation of thiophene-2-carboximidamide with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux conditions in ethanol .

- Step 2 : Alkylation of piperidin-4-ol with the oxadiazole intermediate using a coupling agent like DCC or EDC in anhydrous DMF. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the final product .

Q. How should researchers characterize the compound’s purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm purity ≥95% .

- NMR : Key signals include the thiophene protons (δ 7.2–7.5 ppm), oxadiazole methylene (δ 4.3–4.5 ppm), and piperidin-4-ol hydroxyl (broad singlet at δ 1.8–2.1 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 307.1 (calculated for C₁₂H₁₄N₃O₂S⁺) .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/374 standards) to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, CH₂Cl₂) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound interact with serotonin receptors, and what experimental models validate this?

Q. What structural features enhance its bioactivity in plant growth regulation?

- Key Modifications :

- Biological Testing :

Q. How can crystallographic studies resolve stereochemical ambiguities in the compound?

- Crystallization : Co-crystallize with human CRBP1 in 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5 .

- Data Collection : X-ray diffraction at 1.3 Å resolution (synchrotron source) to map the piperidin-4-ol hydroxyl orientation .

- Validation : Overlay with SARS-CoV-2 main protease co-crystal structures (PDB: 6LU7) to confirm binding pose consistency .

Methodological Notes

- Data Contradictions : Address nonspecific effects in receptor assays by including isotype-matched controls (e.g., 5-HT1A-transfected cells) and normalizing to vehicle-treated baselines .

- Stereochemical Resolution : Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation if racemic mixtures are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.